molecular formula C21H26O4 B12610488 Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate CAS No. 915385-10-3

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate

Cat. No.: B12610488
CAS No.: 915385-10-3
M. Wt: 342.4 g/mol
InChI Key: KDKRGYLFCIPHMA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate is a synthetic organic compound known for its role in various scientific research applications It is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a phenoxyhexyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate can be synthesized through a multi-step process involving the reaction of ethyl 4-hydroxybenzoate with 2-phenoxyhexanol. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, phenols.

    Substitution: Various substituted benzoates and phenoxy derivatives.

Mechanism of Action

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate exerts its effects by mimicking the action of juvenile hormones in insects. It binds to juvenile hormone receptors, disrupting normal hormone signaling and leading to precocious metamorphosis or inhibition of development . This mechanism makes it a valuable tool for studying hormone regulation and developing targeted insecticides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(2-phenoxyhexyl)oxy]benzoate stands out due to its specific phenoxyhexyl ether linkage, which imparts unique chemical and biological properties. Its ability to induce precocious metamorphosis in insects at specific doses highlights its potential as a precise tool for studying insect development and as a candidate for insect growth regulators .

Properties

CAS No.

915385-10-3

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

ethyl 4-(2-phenoxyhexoxy)benzoate

InChI

InChI=1S/C21H26O4/c1-3-5-9-20(25-19-10-7-6-8-11-19)16-24-18-14-12-17(13-15-18)21(22)23-4-2/h6-8,10-15,20H,3-5,9,16H2,1-2H3

InChI Key

KDKRGYLFCIPHMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=CC=C2

Origin of Product

United States

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